(1,3-Thiazolidin-2-ylidene)propanedinitrile
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Overview
Description
2-(Thiazolidin-2-ylidene)malononitrile is a heterocyclic compound featuring a thiazolidine ring fused with a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiazolidin-2-ylidene)malononitrile typically involves the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with cysteamine. This reaction is carried out in the presence of sodium hydrosulfide (NaSH), which facilitates the formation of the thiazolidine ring . The reaction conditions are generally mild, often conducted at ambient temperature.
Industrial Production Methods: While specific industrial production methods for 2-(thiazolidin-2-ylidene)malononitrile are not extensively documented, the principles of green chemistry and nano-catalysis are often employed to enhance selectivity, yield, and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiazolidin-2-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield thiazolidine derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various thiazolidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-(Thiazolidin-2-ylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds.
Medicine: Its derivatives are explored for their neuroprotective and antioxidant activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-(thiazolidin-2-ylidene)malononitrile involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to oxidative stress and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic activity by stimulating the PPARγ receptor.
2-Ylidene-1,3-thiazolidines: These compounds share a similar thiazolidine ring structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-(Thiazolidin-2-ylidene)malononitrile stands out due to its unique combination of a thiazolidine ring and a malononitrile moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a versatile compound in scientific research .
Properties
CAS No. |
5718-93-4 |
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Molecular Formula |
C6H5N3S |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
2-(1,3-thiazolidin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C6H5N3S/c7-3-5(4-8)6-9-1-2-10-6/h9H,1-2H2 |
InChI Key |
QYGZTRAYQSRASM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(C#N)C#N)N1 |
Origin of Product |
United States |
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